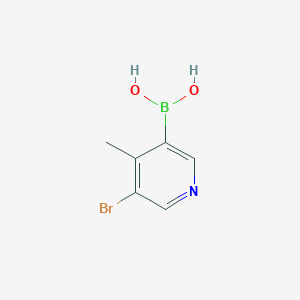

(5-Bromo-4-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-bromo-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWJQXVDHPVUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=C1C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242630 | |

| Record name | Boronic acid, B-(5-bromo-4-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-49-5 | |

| Record name | Boronic acid, B-(5-bromo-4-methyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-bromo-4-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Methylpyridin 3 Yl Boronic Acid and Analogous Pyridyl Boronic Acid Derivatives

Traditional Borylation Approaches

Traditional methods for the synthesis of pyridyl boronic acids primarily rely on the generation of a nucleophilic pyridyl intermediate, which then reacts with an electrophilic boron source. These approaches, while foundational, often require cryogenic temperatures and strictly anhydrous conditions.

The most fundamental and widely used traditional method for preparing pyridyl boronic acids is the halogen-metal exchange of a halopyridine, followed by quenching the resulting organometallic species with a trialkyl borate. arkat-usa.org This reaction typically involves organolithium or Grignard reagents. The general pathway involves the reaction of a bromopyridine with an organolithium reagent (like n-butyllithium) or magnesium to form a pyridyllithium or pyridylmagnesium species, which is then borylated with an electrophile such as triisopropyl borate or trimethyl borate. orgsyn.orgwikipedia.org

A patent describes a specific example where 3,5-Dibromo-4-methyl-pyridine is treated with n-butyllithium at -100°C in dry THF, followed by the addition of DMF to form an aldehyde. google.com Substituting the DMF with a borate ester would lead to the corresponding boronic acid.

The efficiency of the halogen-metal exchange and subsequent borylation is highly dependent on the reaction conditions. Key parameters include the choice of organometallic reagent, solvent, temperature, and the order of addition.

Revised Protocol: A significant improvement in this methodology is the "in situ quench" or "reverse addition" protocol. arkat-usa.orgorgsyn.org In this procedure, the organometallic reagent is added to a cooled mixture of the halopyridine and the trialkyl borate. This approach is particularly advantageous as it minimizes side reactions, such as the reaction between the organolithium reagent and the borate ester, and is more tolerant of functional groups on the halopyridine that would otherwise be incompatible with the organometallic reagent. arkat-usa.org For instance, a revised procedure for 3-pyridylboronic acid involves adding n-butyllithium to a solution of 3-bromopyridine and triisopropyl borate in a THF/toluene mixture at -40°C. orgsyn.org This is based on the principle that the lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and the borate ester. orgsyn.org

Reagent and Temperature Effects: The choice of reagent and temperature is critical. While n-butyllithium is common, reactions often require very low temperatures (e.g., -78°C or lower) to prevent side reactions like nucleophilic addition of the alkyllithium to the pyridine (B92270) ring. orgsyn.orgharvard.edu The use of isopropylmagnesium chloride (i-PrMgCl), often in combination with n-BuLi, can allow for bromine-metal exchange to be performed under non-cryogenic conditions, enhancing the practicality of the method. mdpi.comnih.gov This combination can solve issues of intermolecular quenching, especially on substrates bearing acidic protons. mdpi.comnih.govresearchgate.net

The following table summarizes the impact of various conditions on the halogen-metal exchange borylation of 3-bromopyridine.

| Reagent | Solvent | Temperature | Addition Method | Yield (%) | Reference |

| n-BuLi | THF/Toluene | -40°C | In situ quench | 82% (as pinacol ester) | orgsyn.org |

| Mg/I₂ | Dibromoethane | Reflux | Grignard formation | Poor to modest | orgsyn.org |

| n-BuLi | THF | -78°C | Standard | Modest | orgsyn.org |

| i-PrMgCl/n-BuLi | THF | Non-cryogenic | Sequential | High (general) | mdpi.comnih.gov |

When a pyridine ring contains multiple halogens or other substituents, the regioselectivity of the halogen-metal exchange becomes a crucial factor. The position of the exchange is governed by a combination of factors including the relative reactivity of the halogens (I > Br > Cl) and the electronic and steric influence of other substituents. wikipedia.org

In di-substituted pyridines, the most acidic proton or the most reactive halogen will typically react. For instance, in the case of 2-chloro-5-bromopyridine, the bromine at the 5-position is more susceptible to exchange than the chlorine at the 2-position. An interesting case of regioselectivity was observed with 3-bromopyridines, where using t-BuLi led to an unprecedented and clean lithiation at the C-4 position (ortho-lithiation) rather than the expected bromine-lithium exchange. researchgate.net This highlights that the choice of the lithiating agent can dramatically alter the regiochemical outcome. For a hypothetical precursor like 3,5-dibromo-4-methylpyridine, the bromine at the 3-position is flanked by the electron-donating methyl group, while the bromine at the 5-position is not. The reaction with n-butyllithium has been shown to selectively perform exchange at the 3-position to generate 5-Bromo-4-methyl-pyridine-3-carbaldehyde after quenching with DMF, implying that the corresponding boronic acid could be formed with high regioselectivity. google.com

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) on the pyridine ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgnih.gov This creates a stabilized aryllithium intermediate that can then be quenched with an electrophilic boron source to yield the ortho-borylated pyridine.

Common DMGs for pyridyl systems include amides (e.g., -CONEt₂), methoxy groups, and halogens. harvard.eduwikipedia.orgnih.gov The DoM approach avoids the often problematic isolation of pyridyl boronic acids by enabling one-pot procedures where the in situ generated boronic acid is directly used in a subsequent reaction, such as a Suzuki-Miyaura cross-coupling. nih.govacs.org For example, pyridyl carboxamides can be efficiently deprotonated ortho to the amide group using bases like lithium diisopropylamide (LDA) and then borylated with B(OiPr)₃. nih.govacs.org

Transmetallation provides another route to aryl and heteroaryl boronic acids. This method involves the reaction of an organometallic compound, such as an organotin or organosilane derivative of pyridine, with a boron halide (e.g., BBr₃ or BCl₃). researchgate.netnih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism where the boron electrophile replaces the metal at the ipso position. nih.gov For example, reacting a pyridylstannane or pyridylsilane with a boron trihalide results in a transmetallation, yielding a dihaloborylpyridine, which can then be hydrolyzed to the corresponding boronic acid. While effective, this method requires the pre-synthesis of organotin or organosilane precursors.

Halogen-Metal Exchange and Subsequent Electrophilic Borylation

Transition-Metal-Catalyzed Borylation Strategies

In recent years, transition-metal-catalyzed reactions have become a dominant method for the synthesis of pyridyl boronic acids due to their high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods. arkat-usa.orgumich.edu These methods typically involve the cross-coupling of a halopyridine with a diboron reagent.

Palladium-catalyzed cross-coupling is a common approach. umich.edu For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) has been successfully demonstrated. mdpi.com A similar setup, using a halopyridine and a diboron reagent like bis(pinacolato)diboron (B₂pin₂), can yield the desired pyridyl boronic ester.

Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool. arkat-usa.orgthieme-connect.de This method allows for the direct conversion of C-H bonds on the pyridine ring to C-B bonds, offering high atom economy. beilstein-journals.orgrsc.org The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the least hindered positions. rsc.orgnih.gov However, for heteroaromatics like pyridine, electronic effects play a more significant role. rsc.org The Lewis basic nitrogen atom can coordinate to and inhibit the metal catalyst, often leading to poor regioselectivity. thieme-connect.de To overcome this, strategies such as introducing bulky substituents ortho to the nitrogen or using specifically designed ligands have been developed to control the regioselectivity. thieme-connect.de

The following table provides a comparative overview of catalyst systems used for the borylation of halopyridines.

| Catalyst System | Ligand | Base | Boron Source | Substrate Type | Reference |

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Boronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | nih.gov |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Tris(3-pyridyl)boroxin | 3-Bromoquinoline | orgsyn.org |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 3-Furanylboronic acid | 5-Bromopyrimidine | orgsyn.org |

| [Ir(COD)(OMe)]₂ | dtbpy | N/A | B₂pin₂ | Substituted Pyridines (C-H) | thieme-connect.de |

Emerging and Sustainable Synthesis Strategies

Multicomponent Reactions Incorporating Boron-Containing Species

Multicomponent reactions (MCRs) represent a highly efficient class of chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of purification steps, and saving time and resources. While the direct synthesis of (5-Bromo-4-methylpyridin-3-yl)boronic acid via a multicomponent reaction is not prominently documented in scientific literature, the broader strategy of incorporating boron-containing species into MCRs to generate structurally complex molecules, including heterocyclic systems analogous to pyridines, is an area of active research.

These reactions typically utilize pre-functionalized boronic acids or their esters as one of the key building blocks. The boronic acid moiety can be a passive spectator that is carried through the reaction sequence to be present in the final product for subsequent transformations (like Suzuki coupling), or it can actively participate in the reaction mechanism.

Prominent Multicomponent Reactions Involving Boronic Acids

Several named MCRs have been adapted to include boron-containing reactants, showcasing the versatility of this approach.

The Petasis Borono-Mannich (PBM) Reaction: The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (like an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines, such as α-amino acids. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org In this reaction, the organic group from the boronic acid acts as the nucleophile. wikipedia.orgorganic-chemistry.org While this reaction does not synthesize the boronic acid itself, it is a prime example of an MCR where the boronic acid is a crucial starting material. For instance, heteroaryl boronic acids, including pyridylboronic acids, can be used. However, studies have noted that some heteroaryl boronic acids, such as 3-pyridylboronic acid, can exhibit unusual behavior or fail to yield the expected product under certain conditions. nih.govresearchgate.net

Isocyanide-Based Multicomponent Reactions (IMCRs): IMCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular diversity. wikipedia.org These reactions have been successfully employed with boronic acid-functionalized substrates.

Ugi Reaction: The classic Ugi reaction is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org Researchers have demonstrated that boronic acid-functionalized components can be used. For example, a protected (2-oxoethyl)boronic acid has been used as the carbonyl component in an Ugi reaction to synthesize novel β-amino boronic acids, which are of interest as potential enzyme inhibitors. mdpi.com This highlights a strategy where the boronic acid moiety is retained in the complex product. Boric acid has also been employed as a catalyst for the Ugi three-component reaction in aqueous media. researchgate.net

Van Leusen Reaction: This is a three-component reaction between an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to form imidazoles. The first application of this reaction to synthesize boron-containing imidazoles was demonstrated using a protected α-boryl aldehyde, which yielded a MIDA-protected (imidazolyl)methyl boronic acid. mdpi.com

The table below summarizes key MCRs where boron-containing species have been incorporated.

| Reaction Name | Components | Product Type | Role of Boron Species | Reference(s) |

| Petasis Borono-Mannich | Amine, Carbonyl, Vinyl/Aryl Boronic Acid | Substituted Amines (e.g., α-amino acids) | Nucleophile Source | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

| Ugi Reaction | Carbonyl, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | Functionalized Component (e.g., boryl-aldehyde) | mdpi.com |

| Van Leusen Reaction | Aldehyde, Amine, TosMIC | Imidazoles | Functionalized Component (e.g., boryl-aldehyde) | mdpi.com |

| Groebke-Blackburn-Bienaymé | Aldehyde, Amidine, Isocyanide | Imidazo[1,2-a]pyridines | Not directly involved in forming boronic acids | mdpi.comnih.gov |

Synthesis of Pyridine Derivatives via MCRs:

While the direct MCR synthesis of pyridyl boronic acids is not established, numerous MCRs exist for the synthesis of highly functionalized pyridine rings. nih.govekb.egnih.gov These reactions typically involve the condensation of components like 1,3-dicarbonyl compounds, aldehydes, malononitrile, and an alcohol or amine source. nih.gov A hypothetical approach to this compound could involve a post-MCR functionalization strategy. A stable, functionalized pyridine could first be assembled via an efficient MCR, followed by a separate C-H activation/borylation or halogen-metal exchange/borylation step to introduce the boronic acid group at the desired position. This two-step sequence, while not a single MCR, leverages the efficiency of MCRs to rapidly construct the core heterocyclic scaffold.

Reactivity and Mechanistic Investigations of 5 Bromo 4 Methylpyridin 3 Yl Boronic Acid in Advanced Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of contemporary organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substituted pyridylboronic acids like (5-bromo-4-methylpyridin-3-yl)boronic acid, these reactions provide a direct route to bi- and poly-heterocyclic systems.

The Suzuki-Miyaura reaction is the most widely employed cross-coupling method utilizing organoboron reagents. It involves the reaction of an organoboronic acid with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The general catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

This compound can be effectively coupled with a variety of aryl and heteroaryl halides. The reactivity of the halide partner typically follows the order I > Br > OTf >> Cl. The pyridine (B92270) ring in the boronic acid is electron-deficient, which can influence its reactivity, sometimes requiring carefully optimized conditions to achieve high yields.

One documented example involves the coupling of this compound with 1-bromo-3,5-difluorobenzene to synthesize a key intermediate. This reaction highlights a practical application of the boronic acid in constructing a substituted biaryl system.

| Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-3,5-difluorobenzene | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane / H₂O | 80 | 72 |

This table illustrates a specific, documented Suzuki-Miyaura reaction. Conditions and yields can vary based on the specific substrates and reagents used.

The choice of ligand is critical in Suzuki-Miyaura couplings as it directly influences the stability and reactivity of the palladium catalyst. Ligands modulate the electron density at the metal center and its steric environment, affecting the rates of oxidative addition and reductive elimination.

For coupling reactions involving heteroarylboronic acids, such as pyridyl derivatives, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition. Furthermore, they can accelerate the reductive elimination step. Examples of commonly used ligands include triarylphosphines like triphenylphosphine (PPh₃), tri(o-tolyl)phosphine, and more specialized Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or ferrocenyl-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). The selection of dppf in the example above is representative of a robust ligand system for coupling heteroaromatic partners.

The base plays multiple, indispensable roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which facilitates the transmetalation step. Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxo complex, which then reacts with the neutral boronic acid.

Commonly used bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can affect reaction rates and yields, and its strength should be matched to the substrates to avoid side reactions. Aqueous inorganic bases are frequently used, necessitating a biphasic solvent system.

Solvents must solubilize the various components of the reaction. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often mixed with water to dissolve the inorganic base, are common choices. Aprotic polar solvents such as dimethylformamide (DMF) can also be effective. The presence of water can be beneficial, not only for dissolving the base but also for facilitating the formation of key intermediates in the transmetalation step.

Transmetalation is often the rate-determining step in the Suzuki-Miyaura catalytic cycle and has been the subject of extensive mechanistic investigation. Two primary pathways are generally considered:

The Boronate Pathway: The base activates the boronic acid to form a tetracoordinate boronate. This anionic species is more nucleophilic and transfers its organic group to the palladium(II) center, displacing the halide or other ligand.

The Oxo-Palladium Pathway: The base (typically hydroxide) first coordinates to the palladium(II) center, forming a palladium-hydroxo complex. This complex then undergoes ligand exchange with the neutral boronic acid, leading to the transfer of the organic group from boron to palladium.

Studies have shown that for many systems, particularly those using aqueous bases, the reaction between an arylpalladium hydroxo complex and the neutral boronic acid is kinetically favored over the reaction between an arylpalladium halide complex and the boronate. The precise operative mechanism can depend on the specific substrates, base, and solvent system employed. The electron-deficient nature of the pyridine ring in this compound can slow the rate of transmetalation, sometimes requiring more forcing conditions or highly active catalyst systems to proceed efficiently.

While this compound is primarily utilized in Suzuki-Miyaura reactions, it is useful to consider its potential role in other cross-coupling methodologies.

Stille Coupling: This reaction couples an organotin compound (stannane) with an organic halide. Boronic acids are not the primary organometallic reagent in this reaction. Therefore, this compound would not be used directly. Instead, the corresponding stannane would be required.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. Boronic acids are not involved in the standard Sonogashira reaction.

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond between a boronic acid and an amine or alcohol. While palladium is not the catalyst, this reaction is relevant as it directly utilizes boronic acids. In principle, this compound could be a substrate for Chan-Lam coupling to form C-N or C-O bonds at the 3-position of the pyridine ring, although specific examples in the literature are not as prevalent as for its use in Suzuki-Miyaura reactions.

Nickel-Catalyzed Cross-Coupling of Heteroaryl Boronic Acids

Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and economically viable alternative to their palladium-catalyzed counterparts for the formation of carbon-carbon bonds. The lower cost and unique reactivity of nickel catalysts make them attractive for large-scale industrial applications. While specific studies on this compound in nickel-catalyzed couplings are not extensively documented, the reactivity of analogous pyridylboronic acids provides significant insight into its expected behavior.

The nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl boronic acids, including pyridyl derivatives, with aryl halides is a robust method for the synthesis of biaryl and heteroaryl-aryl compounds. The general catalytic cycle is believed to proceed through a Ni(0)/Ni(II) cycle, initiated by the oxidative addition of the aryl halide to a Ni(0) species. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst.

Research on various substituted pyridylboronic acids in coupling reactions has demonstrated the influence of electronic and steric factors on reaction efficiency. For instance, in palladium-catalyzed Suzuki reactions, which share mechanistic similarities with nickel-catalyzed processes, a range of functionalized pyridylboronic acids have been successfully coupled with heteroaryl bromides. The yields of these reactions are often moderate to good, highlighting the utility of pyridylboronic acids in constructing complex heterocyclic systems.

Table 1: Palladium-Catalyzed Suzuki Cross-Coupling of Functionalized Pyridylboronic Acids with Heteroaryl Bromides (Analogous System)

| Pyridylboronic Acid | Heteroaryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | 2-Bromo-5-(thiophen-2-yl)pyridine | 32 |

| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine (B144113) | 2-Chloro-5-(pyridin-2-yl)pyridine | 65 |

| 2-Methoxy-5-pyridylboronic acid | 3-Bromopyridine | 2-Methoxy-5-(pyridin-3-yl)pyridine | 78 |

This table is generated based on data from analogous systems and is for illustrative purposes.

Other Key Organic Reactions Involving Pyridylboronic Acids

Beyond their prominent role in cross-coupling reactions, pyridylboronic acids are valuable substrates in a variety of other organic transformations.

The ipso-hydroxylation of aryl and heteroarylboronic acids provides a direct route to phenols and hydroxylated heterocycles, which are important structural motifs in pharmaceuticals and natural products. This transformation typically involves the oxidation of the carbon-boron bond. Various oxidizing agents can be employed, and the reaction can proceed under metal-free conditions. For heteroarylboronic acids, including pyridyl derivatives, this reaction offers a strategic method to introduce a hydroxyl group onto the pyridine ring. The mechanism is thought to involve the formation of a boronate species, which then undergoes rearrangement and subsequent hydrolysis to yield the corresponding hydroxypyridine.

The formation of carbon-sulfur bonds is of significant interest in medicinal chemistry due to the prevalence of the thioether linkage in biologically active molecules. Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of diaryl sulfides from arylboronic acids and thiophenols. rsc.org This methodology offers a mild and efficient alternative to traditional methods. A proposed catalytic cycle involves the formation of a nickel(II)-thiolate complex, followed by transmetalation with the arylboronic acid and reductive elimination. While specific examples with this compound are not detailed, the successful coupling of various arylboronic acids suggests that pyridylboronic acids would be viable substrates in this transformation.

Table 2: Nickel-Catalyzed C-S Coupling of Arylboronic Acids with Thiophenols (Analogous System)

| Arylboronic Acid | Thiophenol | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Thiophenol | Diphenyl sulfide | 92 |

| 4-Methylphenylboronic acid | Thiophenol | 4-Methylphenyl phenyl sulfide | 93 |

| 4-Methoxyphenylboronic acid | 4-Chlorothiophenol | 4-Methoxyphenyl 4-chlorophenyl sulfide | 88 |

This table is generated based on data from analogous systems and is for illustrative purposes. rsc.org

Boronic acids can act as catalysts to activate carboxylic acids and alcohols towards nucleophilic attack. In the case of carboxylic acids, the boronic acid can form a reactive acyl-boronate intermediate, facilitating esterification or amidation reactions. This activation is particularly useful for sterically hindered substrates or under mild reaction conditions where traditional acid catalysis is ineffective. Similarly, boronic acids can activate hydroxyl groups in alcohols, making them better leaving groups for nucleophilic substitution reactions. This strategy avoids the need for harsh activating agents. The Lewis acidic nature of the boron atom is key to this activation, and diarylborinic acids have been shown to be particularly effective catalysts in this context.

Recent advancements in photoredox catalysis have enabled the use of alkylboronic acids as precursors for alkyl radicals. nih.govrsc.org Under visible light irradiation in the presence of a suitable photocatalyst, the alkylboronic acid can undergo a single-electron transfer process to generate an alkyl radical. This radical can then participate in various C-C and C-heteroatom bond-forming reactions. While the direct generation of alkyl radicals from heteroarylboronic acids like this compound is not a direct application, this area of research highlights the expanding utility of the boronic acid functional group in radical chemistry.

Mechanistic Studies of Boronic Acid Reactivity

Understanding the reaction mechanisms involving boronic acids is crucial for optimizing existing methods and developing new transformations. In nickel-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Ni(0) catalyst is a critical step. ucla.edunih.govacs.org Mechanistic studies, including DFT calculations, have shown that this can proceed through different pathways, including concerted and radical mechanisms, depending on the nature of the ligand, the aryl halide, and the nickel precursor. pku.edu.cnrsc.orgrsc.org The subsequent transmetalation step, where the organic group is transferred from the boron atom to the nickel center, is often the rate-determining step. The presence of a base is typically required to facilitate the formation of a more nucleophilic boronate species, which then undergoes transmetalation.

In the case of ipso-hydroxylation, mechanistic investigations suggest a nucleophilic attack of an oxidant on the boronic acid to form a peroxyboronate intermediate. This is followed by a 1,2-migration of the pyridyl group from the boron to the oxygen atom, and subsequent hydrolysis delivers the hydroxypyridine product. The efficiency of this process can be influenced by the electronic properties of the substituents on the pyridine ring.

Factors Influencing Protodeboronation Pathways

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in processes utilizing organoboronic acids, such as the Suzuki-Miyaura cross-coupling reaction. wikipedia.org The propensity of this compound to undergo protodeboronation is influenced by a variety of factors, including reaction conditions and the inherent electronic properties of the substituted pyridine ring.

Key factors that govern the protodeboronation pathways of this compound include:

pH of the reaction medium: The pH of the solution plays a crucial role in determining the speciation of the boronic acid and, consequently, its susceptibility to protodeboronation. wikipedia.org For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, the speciation is analogous to that of amino acids, with the potential for zwitterionic species to form under neutral pH conditions. wikipedia.org However, unlike 2-pyridyl boronic acids which can form a highly reactive zwitterionic intermediate leading to rapid protodeboronation, 3-pyridyl boronic acids exhibit significantly greater stability. nih.govacs.org The protodeboronation of this compound is therefore expected to be slower than its 2-pyridyl counterparts. ed.ac.ukresearchgate.net Generally, protodeboronation can be catalyzed by either acid or base. wikipedia.orged.ac.uk The base-catalyzed pathway often proceeds through the formation of a more reactive boronate anion. wikipedia.org

Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation. This is a common consideration in thermally driven catalytic cycles where elevated temperatures are necessary for efficient cross-coupling.

Catalyst System: The choice of catalyst and ligands can influence the rate of protodeboronation relative to the desired productive coupling reaction. Some catalyst systems may promote the undesired protodeboronation pathway.

Solvent: The nature of the solvent can affect the stability of the boronic acid and the transition states of the protodeboronation pathways. Aqueous conditions, in particular, can facilitate protodeboronation. ed.ac.uk

Presence of Water: Water acts as a proton source for protodeboronation. Anhydrous conditions or the use of boronic esters can sometimes suppress this side reaction, although esterification does not universally guarantee greater stability. ed.ac.uk

Electronic Effects of Substituents: The electron-withdrawing nature of the bromine atom at the 5-position and the electron-donating nature of the methyl group at the 4-position on the pyridine ring influence the electron density at the carbon atom bearing the boronic acid group. Electron-withdrawing groups have been observed to attenuate protodeboronation rates in some aromatic systems. ed.ac.uk

Interactive Table: Factors Affecting Protodeboronation of this compound

| Factor | Effect on Protodeboronation Rate | Mechanistic Implication |

| Increasing pH (Base-Catalyzed) | Increase | Formation of more reactive boronate anion [ArB(OH)₃]⁻. |

| Decreasing pH (Acid-Catalyzed) | Increase | Protonolysis of the C-B bond. |

| Increasing Temperature | Increase | Provides activation energy for C-B bond cleavage. |

| Presence of Water | Increase | Acts as a proton source for the reaction. |

| Catalyst Choice | Varies | Can either stabilize the boronic acid or promote protodeboronation. |

| Aqueous Solvent | Increase | Facilitates proton transfer and boronate formation. |

Role of Boronic Acid Degradation Pathways in Catalytic Cycles

The impact of boronic acid degradation on catalytic cycles can be summarized as follows:

Reduced Reaction Efficiency: The consumption of the boronic acid through non-productive degradation pathways directly lowers the concentration of the key nucleophilic partner in the transmetalation step of the cross-coupling reaction. This results in incomplete conversion of the electrophilic coupling partner and lower product yields.

Formation of Byproducts: Protodeboronation leads to the formation of the corresponding arene (in this case, 5-bromo-4-methylpyridine), which can complicate the purification of the desired product.

Inconsistent Reaction Kinetics: The ongoing degradation of the boronic acid can lead to changes in its concentration over the course of the reaction, resulting in inconsistent and unpredictable reaction kinetics.

Strategies to mitigate the degradation of pyridylboronic acids in catalytic cycles include the use of specialized catalysts, the addition of stabilizing agents such as copper or zinc salts, or the slow-release of the boronic acid from a more stable precursor like a MIDA boronate or a trifluoroborate salt. ed.ac.ukresearchgate.net

Reversible Coordination Mechanisms

The pyridine nitrogen atom in this compound can participate in reversible coordination with metal centers of the catalyst or with other additives present in the reaction mixture. This coordination can have a significant impact on the reactivity and stability of the boronic acid.

Coordination to the Catalyst: The nitrogen atom can coordinate to the palladium center in Suzuki-Miyaura coupling. This intramolecular coordination can influence the rate of transmetalation and other steps in the catalytic cycle. Depending on the geometry of the coordination, it could either facilitate or hinder the desired reaction pathway.

Coordination to Additives: Lewis acidic additives, such as copper and zinc salts, can coordinate to the pyridine nitrogen. nih.gov This coordination can have a dual effect. On one hand, it can stabilize the boronic acid against protodeboronation. researchgate.net On the other hand, in some cases, it has been shown to accelerate the fragmentation of certain heteroarylboronic acids. ed.ac.ukresearchgate.net For 3-pyridyl systems, which are inherently more stable, the stabilizing effect is more likely to be a dominant factor.

The reversible nature of this coordination means that there is an equilibrium between the coordinated and uncoordinated forms of the boronic acid. The position of this equilibrium can be influenced by the concentration of the metal species, the solvent, and the temperature. Understanding and controlling these coordination equilibria are crucial for optimizing reaction conditions to favor the desired cross-coupling product while minimizing degradation of the boronic acid.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 4 Methylpyridin 3 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and electronic analysis of (5-Bromo-4-methylpyridin-3-yl)boronic acid. A multi-nuclear approach provides a holistic understanding of this molecule.

¹¹B NMR Spectroscopic Analysis of Boron Hybridization and Coordination

¹¹B NMR spectroscopy is uniquely suited for probing the immediate environment of the boron atom in boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state, offering a direct window into its coordination geometry.

For this compound in its free, uncomplexed state, the boron atom is trigonal planar and sp² hybridized. This configuration typically results in a broad signal in the ¹¹B NMR spectrum within the range of δ 27–33 ppm. sdsu.edursc.org The significant quadrupolar moment of the boron nucleus contributes to this characteristic broadness. The precise chemical shift can be influenced by the solvent and the electronic effects of the substituted pyridine (B92270) ring.

Upon interaction with Lewis bases, such as diols or amines, the boron center can accept a lone pair of electrons, leading to a change in hybridization from sp² to sp³. This results in a tetrahedral geometry and a significant upfield shift in the ¹¹B NMR spectrum to the range of δ 5–15 ppm. mdpi.comnih.gov This distinct change in chemical shift provides a powerful tool for monitoring the formation of boronate esters and other coordination complexes.

Table 1: Typical ¹¹B NMR Chemical Shift Ranges for Boronic Acids and Their Derivatives

| Boron Species | Hybridization | Coordination Geometry | Typical ¹¹B Chemical Shift (δ, ppm) |

| Free Boronic Acid | sp² | Trigonal Planar | 27 - 33 |

| Boronate Ester | sp³ | Tetrahedral | 5 - 15 |

| Amine-coordinated Boronate Ester | sp³ | Tetrahedral | ~14 |

| Trifluoroborate Salt | sp³ | Tetrahedral | ~3 |

Data compiled from representative literature values. sdsu.edumdpi.com

¹H, ¹³C, ¹⁹F, and ¹⁷O NMR Characterization of Molecular Structure and Electronic Effects

A combination of ¹H, ¹³C, ¹⁹F, and ¹⁷O NMR spectroscopy provides a detailed map of the molecular structure and electronic landscape of this compound and its derivatives.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituent effects of the bromo, methyl, and boronic acid groups. The carbon atom directly attached to the boron (C-B bond) can sometimes be difficult to observe due to quadrupolar relaxation. rsc.org

¹⁹F and ¹⁷O NMR Spectroscopy: While not directly applicable to the parent compound, ¹⁹F NMR becomes a valuable tool for studying derivatives containing fluorine atoms. The ¹⁹F chemical shifts are highly sensitive to the electronic environment, making it a powerful probe for studying substituent effects and binding interactions in fluorinated analogues. researchgate.net Similarly, ¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of ¹⁷O, can provide direct information about the oxygen environment in the boronic acid group and its esters. Studies on substituted phenylboronic acids have shown that ¹⁷O chemical shifts correlate with Hammett constants, indicating their sensitivity to electronic effects. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyridyl-H | 7.0 - 9.0 | Specific shifts and coupling patterns depend on the precise electronic environment. |

| ¹H | Methyl-H | 2.0 - 3.0 | Generally a singlet, slightly downfield due to the aromatic ring. |

| ¹³C | Pyridyl-C | 120 - 160 | Influenced by nitrogen, bromine, and boronic acid substituents. |

| ¹³C | Methyl-C | 15 - 25 | Typical range for a methyl group attached to an aromatic ring. |

| ¹³C | C-B | Not always observed | Signal can be broad or absent due to quadrupolar effects. |

Predicted ranges are based on general values for substituted pyridines and phenylboronic acids. researchgate.netresearchgate.net

NMR Studies of Boronate Ester Formation and Equilibrium in Solution

NMR spectroscopy is an invaluable tool for studying the formation and equilibrium of boronate esters in solution. The reaction of a boronic acid with a diol is a reversible process, and NMR allows for the direct observation and quantification of all species at equilibrium.

Upon addition of a diol to this compound, new signals corresponding to the boronate ester will appear in the ¹H and ¹³C NMR spectra. By integrating the signals of the free boronic acid and the boronate ester, the equilibrium constant for the reaction can be determined.

¹¹B NMR is particularly powerful in these studies. The disappearance of the signal for the trigonal boronic acid and the appearance of a new, upfield signal for the tetrahedral boronate ester provides a clear indication of the reaction progress. mdpi.comnih.gov The relative integrals of these two signals can be used to calculate the equilibrium position. These studies can be performed as a function of pH, temperature, and diol concentration to gain a comprehensive thermodynamic understanding of the binding process.

Other Spectroscopic and Analytical Techniques

Beyond NMR, other spectroscopic and analytical methods provide crucial information about the solid-state structure and binding interactions of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

In the solid state, boronic acids often form dimeric structures through hydrogen bonding between the boronic acid groups. nih.gov X-ray crystallography can confirm the presence and geometry of such intermolecular interactions, as well as other packing forces that govern the crystal lattice. For derivatives, such as boronate esters, this technique can elucidate the geometry of the newly formed ring and the coordination at the boron center. While a crystal structure for the title compound is not publicly available, data from related substituted pyridyl and phenylboronic acid derivatives can provide expected ranges for key structural parameters.

Table 3: Representative Bond Lengths and Angles from X-ray Crystallography of Phenylboronic Acid Derivatives

| Parameter | Typical Value |

| B-C Bond Length | 1.55 - 1.57 Å |

| B-O Bond Length (in acid) | 1.36 - 1.38 Å |

| B-O Bond Length (in ester) | 1.45 - 1.48 Å |

| O-B-O Angle (in acid) | ~120° |

| O-B-O Angle (in ester) | ~110° |

Values are generalized from published crystal structures of related compounds.

Affinity Capillary Electrophoresis (ACE) for Binding Interaction Analysis

Affinity Capillary Electrophoresis (ACE) is a powerful analytical technique for quantifying the binding interactions between molecules in solution. nih.gov It is particularly well-suited for studying the binding of boronic acids to diol-containing molecules, such as sugars and glycoproteins.

In an ACE experiment, the electrophoretic mobility of this compound would be measured in the absence and presence of a binding partner (the ligand) in the running buffer. The formation of a complex between the boronic acid and the ligand alters the charge-to-size ratio, resulting in a change in its electrophoretic mobility. utsouthwestern.edu

By systematically varying the concentration of the ligand and measuring the corresponding change in mobility, a binding isotherm can be constructed. From this data, the binding constant (Ka) or the dissociation constant (Kd) for the interaction can be accurately determined. harvard.edu ACE offers several advantages, including low sample consumption, high separation efficiency, and the ability to perform measurements under physiologically relevant conditions. nih.gov

Table 4: Parameters Determined from Affinity Capillary Electrophoresis

| Parameter | Description |

| Electrophoretic Mobility (µ) | The velocity of a charged particle in an electric field. |

| Binding Constant (Ka) | The equilibrium constant for the formation of a complex. |

| Dissociation Constant (Kd) | The inverse of the binding constant, indicating the tendency of a complex to dissociate. |

| Stoichiometry | The ratio of the interacting molecules in the complex. |

Computational Chemistry Approaches for 5 Bromo 4 Methylpyridin 3 Yl Boronic Acid Research

Reaction Mechanism Elucidation and Kinetic Studies

Elucidation of Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for understanding the intricate connection between the molecular structure of (5-Bromo-4-methylpyridin-3-yl)boronic acid and its chemical reactivity. By employing a variety of theoretical methods, researchers can dissect the electronic and steric factors that govern its behavior in chemical reactions. These approaches allow for the prediction of reaction outcomes, the rational design of catalysts, and a deeper understanding of reaction mechanisms at a molecular level.

At the heart of these computational investigations lies Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. uni-tuebingen.de For this compound, DFT calculations can illuminate the distribution of electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful, as the energy gap between them is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Furthermore, computational models can quantify the influence of the substituents on the pyridine (B92270) ring. The bromine atom, being an electron-withdrawing group, is expected to decrease the electron density on the aromatic ring and influence the acidity of the boronic acid group. Conversely, the methyl group is electron-donating, which can counteract the effect of the bromine atom to some extent. DFT calculations can provide a quantitative measure of these electronic effects through the calculation of atomic charges and molecular electrostatic potential (MEP) maps. researchgate.netdntb.gov.ua MEP maps, in particular, offer a visual representation of the charge distribution, identifying sites susceptible to electrophilic or nucleophilic attack. dntb.gov.ua

The reactivity of boronic acids is intrinsically linked to the Lewis acidity of the boron atom. nih.gov Computational methods can be employed to calculate the Lewis acidity of this compound, which is a critical parameter in understanding its role in reactions such as Suzuki-Miyaura cross-coupling. The interaction between the vacant p-orbital on the boron atom and a Lewis base is a key step in many reactions involving boronic acids. researchgate.net

To illustrate the type of data generated in these computational studies, the following tables provide hypothetical results from a DFT analysis of this compound.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.72 |

| HOMO-LUMO Gap (eV) | 5.13 |

| Dipole Moment (Debye) | 3.45 |

| Atom | Charge (e) |

|---|---|

| B | +1.25 |

| Br | -0.08 |

| N (pyridine) | -0.55 |

| C (attached to B) | -0.21 |

| C (attached to Br) | +0.05 |

These tables showcase how computational chemistry can provide quantitative insights into the electronic structure of this compound. The positive charge on the boron atom confirms its electrophilic character, while the negative charge on the nitrogen atom indicates its nucleophilic nature. Such detailed electronic information is invaluable for elucidating structure-reactivity relationships and predicting the compound's behavior in various chemical transformations. By correlating these computational descriptors with experimental observations, a comprehensive understanding of the reactivity of this compound can be achieved.

Applications of 5 Bromo 4 Methylpyridin 3 Yl Boronic Acid As a Versatile Synthetic Intermediate

Role as Building Blocks in Complex Molecule Synthesis

Boronic acids are fundamental building blocks in modern organic synthesis. nih.gov Their most prominent role is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. mdpi.com This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. nih.gov The boronic acid functional group allows for the coupling of various organic fragments, enabling the construction of intricate molecular architectures. nih.gov

Integration into Supramolecular Chemistry and Materials Science

The unique ability of boronic acids to form reversible covalent bonds, particularly with diols, has made them valuable in supramolecular chemistry and materials science.

Crystal Engineering Applications

In crystal engineering, boronic acids are utilized to direct the assembly of molecules into well-defined crystalline structures. Their capacity for hydrogen bonding and the formation of boroxine anhydrides (trimers of boronic acids) allows for the predictable formation of supramolecular networks.

Construction of Covalent Organic Frameworks (COFs)

Boronic acid-containing building blocks were foundational in the development of Covalent Organic Frameworks (COFs). rsc.org COFs are porous, crystalline polymers with ordered structures. escholarship.org The reversible self-condensation of boronic acids to form boroxine linkages is a key method for synthesizing 2D and 3D COFs. rsc.org These materials are investigated for applications in gas storage, catalysis, and sensing. researchgate.net

Development of Polymers with Reversible Properties

The reversible interaction between boronic acids and diols is exploited to create "smart" polymers that respond to stimuli such as pH or the presence of sugars. This property allows for the development of materials with reversible conformational transitions, which are useful in drug delivery systems, sensors, and self-healing materials. nih.gov

Catalytic Roles of Boronic Acids

Beyond their role as reagents, boronic acids can also function as catalysts in various organic reactions. rsc.org

Lewis Acid Catalysis in Organic Reactions

The boron atom in a boronic acid has a vacant p-orbital, allowing it to act as a Lewis acid. researchgate.netmdpi.com This Lewis acidity can be harnessed to activate substrates and catalyze a range of transformations, including reductions, alkylations, and other bond-forming reactions. nih.govrsc.org Boronic acid catalysis offers a milder and often more selective alternative to traditional metal-based Lewis acids. rsc.org

While this overview describes the well-established roles of the boronic acid functional group, it is important to reiterate that specific research detailing these applications for (5-Bromo-4-methylpyridin-3-yl)boronic acid could not be located. The synthesis and application of any specific boronic acid are highly dependent on its unique electronic and steric properties, and one cannot directly extrapolate the behavior of the general class to a specific, unstudied member. Therefore, an article focusing solely on the requested compound with the specified outline cannot be generated with scientific accuracy at this time.

Activation of Substrates in Synthetic Pathways

This compound, a member of the broader class of arylboronic acids, holds potential as a versatile synthetic intermediate for the activation of various substrates in organic synthesis. While specific documented applications of this particular compound in substrate activation are not extensively detailed in publicly available research, the well-established catalytic behavior of arylboronic acids provides a strong framework for understanding its probable roles. The activation generally proceeds through mechanisms involving Lewis acidity, Brønsted acidity, or the formation of reactive intermediates.

The core principle behind boronic acid catalysis lies in the reversible formation of covalent bonds with substrates containing hydroxyl or carboxyl groups. rsc.org This interaction transiently modifies the substrate's electronic properties, rendering it more susceptible to subsequent chemical transformations.

Electrophilic Activation of Carboxylic Acids and Alcohols

A primary application of arylboronic acids is the electrophilic activation of carboxylic acids and alcohols. researchgate.net In the case of carboxylic acids, this compound is expected to form an acyloxyboronate intermediate. This intermediate is significantly more electrophilic than the parent carboxylic acid, facilitating reactions such as amidation and esterification under mild conditions. nih.gov This activation circumvents the need for harsh coupling reagents, offering a more atom-economical pathway.

Similarly, alcohols can be activated by arylboronic acids. scholaris.ca The formation of a boronate ester with the alcohol enhances the leaving group ability of the hydroxyl group, promoting dehydration reactions. ualberta.ca This can lead to the formation of alkenes or facilitate Friedel-Crafts-type alkylations where the activated alcohol serves as an electrophile. ualberta.ca Electron-deficient arylboronic acids are particularly effective in this mode of activation. nih.gov

The proposed mechanism for the activation of a generic alcohol (R-OH) by an arylboronic acid is depicted below:

Table 1: Proposed Reaction Parameters for Alcohol Activation

| Parameter | Value |

| Catalyst Loading | 5-10 mol% |

| Temperature | 80-120 °C |

| Solvent | Toluene, Dioxane |

| Reaction Time | 12-24 h |

| Note: This data is representative of typical conditions for arylboronic acid-catalyzed alcohol dehydrations and is not specific to this compound. |

Brønsted Acid-Assisted Activation

In certain contexts, particularly with specific substitution patterns on the aryl ring or in the presence of a co-catalyst, arylboronic acids can function as Brønsted acids. acs.org For instance, the combination of an arylboronic acid with a dicarboxylic acid like oxalic acid can generate a more potent Brønsted acid in situ. acs.org This Brønsted acid can then protonate substrates, such as alcohols, leading to the formation of a carbocation intermediate that can be trapped by various nucleophiles. rsc.org This pathway is particularly relevant for benzylic and allylic alcohols. acs.orgresearchgate.net

Table 2: Representative Substrate Scope for Brønsted Acid-Assisted Alkylation

| Electrophile (Alcohol) | Nucleophile | Product Yield (%) |

| 1-Phenylethanol | 1,3-Dimethoxybenzene | 85 |

| Diphenylmethanol | Indole | 92 |

| Cinnamyl alcohol | Allyltrimethylsilane | 78 |

| Note: The yields are illustrative of reactions catalyzed by arylboronic acids and a co-catalyst, not specifically this compound. |

Nucleophilic Activation of Diols

Conversely, boronic acids can also be employed for the nucleophilic activation of diols. rsc.org The formation of a cyclic boronate ester with a 1,2- or 1,3-diol can increase the electron density on one of the oxygen atoms, enhancing its nucleophilicity. nih.gov This allows for selective functionalization, such as mono-acylation or mono-alkylation, of one of the hydroxyl groups in the diol, a transformation that is often challenging to achieve with high selectivity.

Q & A

Basic: What synthetic strategies optimize the preparation of (5-Bromo-4-methylpyridin-3-yl)boronic acid with high purity?

Methodological Answer:

The synthesis typically employs cross-coupling reactions, such as the Suzuki-Miyaura reaction, using halogenated pyridine precursors. Key factors include:

- Catalyst Selection: Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems that enhance stability and reactivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) improve boronic acid stability and reaction efficiency .

- Temperature Control: Reactions are often conducted at 80–100°C under inert gas to prevent oxidation .

- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How can binding affinity to diol-containing biomolecules be assessed for this compound?

Methodological Answer:

Use fluorescence-based assays or isothermal titration calorimetry (ITC):

- Fluorescence Quenching: Monitor changes in boronic acid fluorescence upon diol binding (e.g., with fructose or glucose). Stopped-flow kinetics (as in ) can measure kon/koff rates .

- ITC: Directly quantify thermodynamic parameters (ΔG, ΔH) by titrating diol solutions into boronic acid samples .

- Competitive Assays: Compare displacement of fluorescent probes (e.g., alizarin red S) to rank relative affinities .

Advanced: What advanced analytical techniques address challenges in mass spectrometry (MS) analysis?

Methodological Answer:

To mitigate boronic acid trimerization/dehydration during MS:

- MALDI-MS with DHB Matrix: 2,5-Dihydroxybenzoic acid (DHB) acts as both matrix and derivatizing agent, enabling in situ esterification to stabilize the analyte .

- Pre-derivatization: Convert boronic acids to boronic esters using diols (e.g., pinacol) before analysis to suppress cyclization .

- High-Resolution MS/MS: Use Orbitrap or Q-TOF systems to resolve complex fragmentation patterns of branched peptides containing multiple boronic acid groups .

Advanced: How can computational modeling guide drug design with this compound?

Methodological Answer:

- Docking Studies: Simulate interactions with target proteins (e.g., proteasomes or tubulin) using software like AutoDock Vina. Focus on the boronic acid moiety’s reversible covalent binding to nucleophilic residues (e.g., Thr1 in proteasomes) .

- Molecular Dynamics (MD): Assess stability of boronic acid-protein complexes over time to predict binding kinetics .

- QSAR Models: Correlate structural modifications (e.g., substituents on the pyridine ring) with bioactivity data (e.g., IC50 values) to prioritize derivatives .

Basic: What in vitro assays evaluate anticancer potential?

Methodological Answer:

- Cell Viability Assays: Use MTT or resazurin assays on glioblastoma (U87) or triple-negative breast cancer (MDA-MB-231) cell lines. Dose-response curves (0.1–100 µM) determine IC50 values .

- Tubulin Polymerization Assays: Monitor inhibition kinetics using purified tubulin and spectrophotometric detection at 340 nm. Compare to combretastatin A-4 derivatives .

- Apoptosis Markers: FACScan analysis with Annexin V/PI staining in Jurkat cells to quantify apoptotic induction .

Advanced: How are genotoxic impurities managed during pharmaceutical synthesis?

Methodological Answer:

- LC-MS/MS Quantification: Use triple quadrupole systems in MRM mode for trace detection (<1 ppm) of mutagenic boronic acid impurities. Validate per ICH guidelines for sensitivity and specificity .

- Derivatization-Free Protocols: Direct analysis underivatized reduces preparation time. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for peak separation .

- Computational Toxicity Screening: Predict mutagenicity alerts using tools like Derek Nexus to preemptively flag hazardous intermediates .

Advanced: What methodologies characterize thermal stability for flame-retardant applications?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples from 30–800°C under nitrogen to determine decomposition onset temperatures and residual char formation. Compare to halogen-free benchmarks .

- Pyrolysis-GC/MS: Identify degradation products (e.g., boroxines or methyl radicals) to infer degradation pathways .

- Structure-Activity Relationships: Correlate substituent effects (e.g., bromine vs. methyl groups) on thermal stability using multivariate regression .

Table: Comparative Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Solvent | THF/H₂O (3:1) | |

| Temperature | 80°C, 12 h | |

| Base | Na₂CO₃ | |

| Yield | 75–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.